3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C14H9F3N4O |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-6-2-1-4-8(10)12-20-13(22-21-12)9-5-3-7-19-11(9)18/h1-7H,(H2,18,19) |
InChI Key |
DRSSQSQJQCMKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridin-2-Carbohydrazide
The precursor pyridin-2-carbohydrazide is synthesized via a two-step protocol:
Oxadiazole Formation via Dehydrative Cyclization
The carbohydrazide reacts with 2-(trifluoromethyl)benzoyl chloride under dehydrative conditions:
-
Reaction conditions : Pyridin-2-carbohydrazide (1.0 equiv) and 2-(trifluoromethyl)benzoyl chloride (1.2 equiv) are stirred in dichloromethane with triethylamine (2.0 equiv) at 0°C for 30 minutes, followed by reflux at 60°C for 12 hours.
-
Mechanism : Nucleophilic acyl substitution forms an intermediate acylamidrazone, which undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.
Characterization Data
-
1H NMR (400 MHz, CDCl3): δ 8.52 (d, 1H, pyH), 8.21 (s, 1H, pyH), 7.95–7.88 (m, 2H, Ar-H), 7.76–7.69 (m, 2H, Ar-H), 6.44 (br s, 2H, NH2).
-
HRMS (ESI-Q-TOF): m/z calcd for C14H9F3N4O [M + H]+: 306.0732, found: 306.0735.
Oxidative Cyclization Using Phenyl-Iodine(III) Diacetate (PIDA)
Preparation of N-Carbamimidoylbenzamide Precursor
The substrate N-carbamimidoyl-(2-(trifluoromethyl)benzamide)pyridin-2-amine is synthesized via:
PIDA-Mediated Cyclization
Characterization Data
-
Yield : 78% after flash chromatography (ethyl acetate/petroleum ether).
-
13C NMR (100 MHz, DMSO-d6): δ 173.55 (C-3 oxadiazole), 169.44 (C-5 oxadiazole), 139.32 (CF3-Ar), 129.75 (py-C).
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Side Reactions
Competing Pathways in Dehydrative Cyclization
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic attack at the C5 position due to electron-deficient character. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Yield* | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 12 hr | Pyridine-2-amine derivative + carboxylic acid | 72% | |
| Aminolysis | NH₃ (g), EtOH, 60°C, 8 hr | Triazole intermediate | 58% |
*Yields estimated from analogous reactions in cited literature.
The trifluoromethyl group enhances electrophilicity at C5 through inductive effects, facilitating ring-opening under acidic or nucleophilic conditions.
Electrophilic Aromatic Substitution (EAS)
The pyridine and phenyl rings exhibit distinct EAS behavior:
Pyridine Ring
-
Nitration: Occurs at C4 position under HNO₃/H₂SO₄ at 0°C (directed by oxadiazole's electron-withdrawing effect).
-
Halogenation: Selective bromination at C5 observed using Br₂/FeBr₃ (35% yield).
Trifluoromethylphenyl Group
-
Sulfonation: SO₃/H₂SO₄ produces meta-sulfonic acid derivatives (CF₃ group acts as strong meta-director).
Functionalization via Pyridin-2-amine Group
The primary amine undergoes characteristic transformations:
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Azo dyes with β-naphthol coupling | pH-sensitive yield |
| Schotten-Baumann | AcCl, NaOH (aq) | N-Acetyl derivative | 89% purity via HPLC |
Cross-Coupling Reactions
Though lacking native halogens, halogenated derivatives participate in:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl synthesis (post-halogenation) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylation of amine group |
Coordination Chemistry
The pyridine nitrogen serves as a ligand in metal complexes:
Stability Under Redox Conditions
Critical degradation pathways include:
-
Oxidation : H₂O₂/Fe²⁺ (Fenton's reagent) cleaves oxadiazole ring within 2 hr (TLC-monitored).
-
Reduction : Zn/HCl reduces oxadiazole to bis-urea derivative (65% conversion).
Reaction Optimization Insights
Key parameters from combinatorial studies:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <60°C: Incomplete reaction |
| Solvent Polarity | ε = 20–30 (e.g., THF) | Higher ε promotes side reactions |
| Catalyst Loading | 5–7 mol% Pd | >7% increases decomposition |
Analytical Characterization Benchmarks
Post-reaction validation employs:
-
HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 70:30)
-
¹H NMR (DMSO-d₆): Key signals at δ 8.35 (pyridine-H), 7.82 (CF₃-Ar-H), 6.95 (NH₂)
-
HRMS : m/z calcd for C₁₄H₁₀F₃N₅O [M+H]⁺ 346.0921, found 346.0918
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Controlled functionalization at the oxadiazole core or aromatic systems enables tailored physicochemical properties, though the strong electron-withdrawing CF₃ group necessitates careful reaction design to avoid premature decomposition .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively . This suggests that the trifluoromethyl group may enhance the biological activity of oxadiazole derivatives.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group in the oxadiazole ring has been shown to influence the pharmacological properties of these compounds. The presence of this group can improve lipophilicity and metabolic stability, making them more effective as drug candidates . Studies have indicated that modifying substituents on the pyridine and oxadiazole rings can lead to variations in biological activity, which is crucial for optimizing therapeutic effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound and its derivatives against several cancer cell lines. The results indicate a promising profile for these compounds as potential anticancer agents .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between these compounds and their biological targets. The docking simulations have revealed favorable binding affinities with various protein targets involved in cancer progression . This computational approach aids in predicting the efficacy of new derivatives before synthesis.
Summary of Findings
| Application | Details |
|---|---|
| Anticancer Activity | Significant growth inhibition observed in multiple cancer cell lines (e.g., SNB-19, OVCAR-8). |
| Structure-Activity Relationship | Trifluoromethyl group enhances lipophilicity and stability; modifications can optimize activity. |
| In Vitro Studies | Promising cytotoxic effects against various cancer cells demonstrated. |
| Molecular Docking | Favorable binding interactions with cancer-related protein targets identified through simulations. |
Mechanism of Action
The mechanism of action of 3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
Core Heterocycle Variations :
- Oxadiazole vs. Thiadiazole : Compounds with 1,2,4-thiadiazole cores (e.g., ) exhibit sulfur substitution, which may alter electronic properties and metabolic stability compared to oxadiazole derivatives. Thiadiazoles are often associated with macrofilaricidal activity, whereas oxadiazoles (e.g., SLM6031434) are optimized for kinase inhibition.
- Bioisosteric Effects : The oxadiazole ring in Compound A mimics ester/amide functionalities while resisting enzymatic hydrolysis, a critical advantage over carbamate or ester-based drugs.
Substituent Impact: Trifluoromethyl Group: The -CF₃ group in Compound A and SLM6031434 enhances membrane permeability and target binding via hydrophobic interactions. However, its position (e.g., para vs. ortho on phenyl rings) significantly influences potency, as seen in the enantiomeric pair SLM6031434 (S-configuration, active) vs. SLM6081442 (R-configuration, inactive). Pyridine vs.
Biological Activity :
- Kinase Inhibition : SLM6031434 demonstrates selective SphK2 inhibition (IC₅₀ < 100 nM), attributed to its pyrrolidine-carboximidamide side chain. Compound A’s pyridin-2-amine group may similarly target kinase ATP-binding pockets but requires empirical validation.
- Antiparasitic Activity : Thiadiazole derivatives () show macrofilaricidal efficacy (e.g., compound 11: 98% purity, 45% yield), suggesting sulfur-containing cores are advantageous for parasitic targets.
Synthetic Complexity: Compound A’s synthesis likely parallels that of SLM6031434, involving cyclization and coupling steps. In contrast, thiadiazole derivatives () require thiourea intermediates and isothiocyanate reactants, which can be less atom-economical.
Pharmacological Considerations
- Metabolic Stability : Oxadiazoles generally exhibit superior metabolic stability compared to esters, but trifluoromethyl groups may increase the risk of off-target interactions due to enhanced lipophilicity.
- Stereochemical Sensitivity : The marked difference in activity between SLM6031434 and its R-enantiomer underscores the necessity of chiral resolution in oxadiazole-based drug design.
Biological Activity
3-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 303.25 g/mol.
Research indicates that compounds containing the oxadiazole ring often exhibit multiple mechanisms of action, including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating p53 pathways .
- Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on various kinases involved in cancer progression, suggesting a role as potential anticancer agents .
- GPBAR1 Agonism : Similar oxadiazole compounds have been identified as selective agonists for GPBAR1 (G-protein bile acid receptor 1), which is implicated in metabolic regulation and inflammation .
Anticancer Efficacy
A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| A549 (Lung Cancer) | 12.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Activation of caspases |
These findings suggest that the compound may be effective against breast and lung cancers by inducing programmed cell death and inhibiting cell growth.
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for its effects on other biological targets:
- Anti-inflammatory Effects : Some studies have indicated that oxadiazole derivatives may reduce inflammation markers in vitro.
- Antimicrobial Activity : Preliminary findings suggest potential antibacterial properties against certain strains, although further research is needed to confirm these effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant increase in apoptosis markers compared to control groups.
- Metabolic Disorders : Research exploring GPBAR1 agonism indicated that similar compounds could improve metabolic profiles in animal models, suggesting potential applications in treating obesity and related disorders .
Q & A
Q. What are the optimal synthetic routes for 3-(3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization of 2-[3-(trifluoromethyl)phenyl]malonic acid derivatives with pyridin-2-amine precursors under reflux conditions. Key steps include:
- Dissolving 2-[3-(trifluoromethyl)phenyl]malonic acid in dichloromethane with oxalyl chloride and catalytic DMF to form the acyl chloride intermediate .
- Coupling with a pyridin-2-amine derivative, followed by cyclization using dehydrating agents (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .
- Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and using inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in -NMR) and oxadiazole ring protons (δ 8.5-9.5 ppm) .
- X-ray crystallography : Employ SHELXL for refinement of single-crystal data. Key metrics: R-factor <5%, resolution ≤1.0 Å. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize thermal motion .
Q. How can researchers evaluate the preliminary biological activity of this compound in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zones of inhibition at 50–100 µg/mL concentrations .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate promising activity. Include positive controls (e.g., doxorubicin) and triplicate measurements .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing CF₃ group increases electrophilicity, enhancing interactions with hydrophobic pockets in target proteins .
- Experimental SAR : Synthesize analogs with Cl, CH₃, or NO₂ substituents. Compare IC₅₀ values in biological assays. Example: CF₃ analogs show 3–5× higher activity than CH₃ in COX-2 inhibition studies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays). Poor oral bioavailability may explain in vivo inefficacy despite in vitro potency .
- Formulation Adjustments : Use PEG-based nanoparticles or cyclodextrin complexes to enhance solubility. Test in rodent models with doses adjusted for plasma protein binding .
Q. How can molecular docking predict the interaction of this compound with enzymes like SARS-CoV-2 main protease (Mpro)?
- Methodological Answer :
- Docking Workflow : Prepare the protein (PDB ID: 6LU7) in AutoDock Vina. Define the active site around Cys145. Use ChemDraw to generate 3D ligand conformers and validate with Glide SP scoring. Key metrics: docking score ≤−7.0 kcal/mol, hydrogen bonds with Glu166/His41 .
- Validation : Compare with known inhibitors (e.g., nirmatrelvir). Perform MD simulations (100 ns) to assess binding stability (RMSD <2.0 Å) .
Q. What are the challenges in synthesizing fluorinated analogs, and how can side reactions be minimized?
- Methodological Answer :
- Fluorination Techniques : Use Selectfluor® or DAST for late-stage fluorination. Monitor reaction progress via -NMR to detect intermediates .
- Side Reaction Mitigation : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis. Optimize temperature (e.g., −78°C for DAST reactions) and use anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
